

Application Note and Protocol: Calculating Molarity for Phrixotoxin 3 Solutions

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Compound of Interest

Compound Name: *Phrixotoxin 3*

Cat. No.: *B612382*

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Introduction

Phrixotoxin 3 is a peptide toxin isolated from the venom of the tarantula *Phrixotrichus auratus*. [1] It is a potent and selective blocker of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.2 subtype.[2][3] This makes it a valuable pharmacological tool for studying the role of these channels in neuronal excitability and for investigating potential therapeutic applications in conditions involving sodium channel dysfunction. Accurate preparation of **Phrixotoxin 3** solutions with a precise molar concentration is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for calculating molarity and preparing aqueous solutions of **Phrixotoxin 3**.

Data Presentation

Quantitative data for **Phrixotoxin 3** is summarized in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight (M.Wt)	4059.74 g/mol	[4][5][6]
Appearance	White lyophilized solid	[3]
Solubility	Soluble to 1 mg/mL in water	[4][5][6]
Storage of Lyophilized Peptide	Store at -20°C	[4][5][7]
Storage of Stock Solution	Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months)	[4]

IC₅₀ Values for Various Sodium Channel Subtypes:

Channel Subtype	IC ₅₀ (nM)	Reference
Nav1.1	288	[2]
Nav1.2	0.6	[2][3]
Nav1.3	42	[2][3]
Nav1.4	72	[2]
Nav1.5	610	[2]

Experimental Protocols

Materials

- Lyophilized **Phrixotoxin 3**
- Sterile, high-purity water (e.g., Milli-Q® or equivalent)
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile, low-retention pipette tips
- Vortex mixer

- Microcentrifuge

Protocol 1: Preparation of a 1 mM Phrixotoxin 3 Stock Solution

This protocol describes the preparation of a high-concentration stock solution that can be diluted to various working concentrations.

1. Pre-equilibration of Materials:

- Before opening, allow the vial of lyophilized **Phrixotoxin 3** to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

2. Molarity Calculation:

- The fundamental formula for calculating the amount of solvent needed to achieve a specific molarity is: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Molarity (mol/L)})$
- For a 1 mM (0.001 mol/L) stock solution from 100 µg (0.0001 g) of **Phrixotoxin 3**:
- $\text{Volume (L)} = 0.0001 \text{ g} / (4059.74 \text{ g/mol} \times 0.001 \text{ mol/L})$
- $\text{Volume (L)} = 2.4632 \times 10^{-5} \text{ L}$
- $\text{Volume (µL)} = 24.63 \text{ µL}$

3. Reconstitution:

- Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
- Carefully add the calculated volume (e.g., 24.63 µL for 100 µg to make 1 mM) of sterile, high-purity water to the vial.
- Gently swirl the vial to mix. For complete dissolution, you may need to gently pipette the solution up and down. Avoid vigorous shaking or vortexing, as this can cause peptide aggregation and degradation.[\[8\]](#)
- Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, brief sonication may be helpful.[\[4\]](#)

4. Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding

microcentrifuge tubes.[4][8]

- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of a Working Solution

This protocol outlines the dilution of the stock solution to a final working concentration for use in experiments.

1. Determine the Desired Working Concentration:

- The optimal working concentration will depend on the specific assay and cell type. Based on the IC₅₀ values, a typical starting range for **Phrixotoxin 3** could be 1-100 nM.

2. Serial Dilution Calculation:

- Use the formula $M_1V_1 = M_2V_2$ for calculating dilutions:
- M_1 = Molarity of the stock solution (e.g., 1 mM or 1,000,000 nM)
- V_1 = Volume of the stock solution to be used
- M_2 = Desired final molarity of the working solution (e.g., 10 nM)
- V_2 = Desired final volume of the working solution (e.g., 1000 µL or 1 mL)
- Example: Preparing 1 mL of a 10 nM working solution from a 1 mM stock:
- $V_1 = (M_2V_2) / M_1$
- $V_1 = (10 \text{ nM} \times 1000 \text{ µL}) / 1,000,000 \text{ nM}$
- $V_1 = 0.01 \text{ µL}$
- Since accurately pipetting 0.01 µL is not feasible, a serial dilution is recommended.

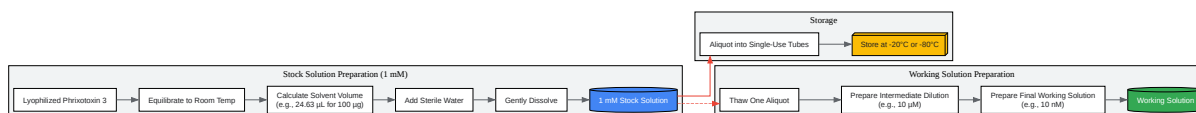
3. Performing a Serial Dilution:

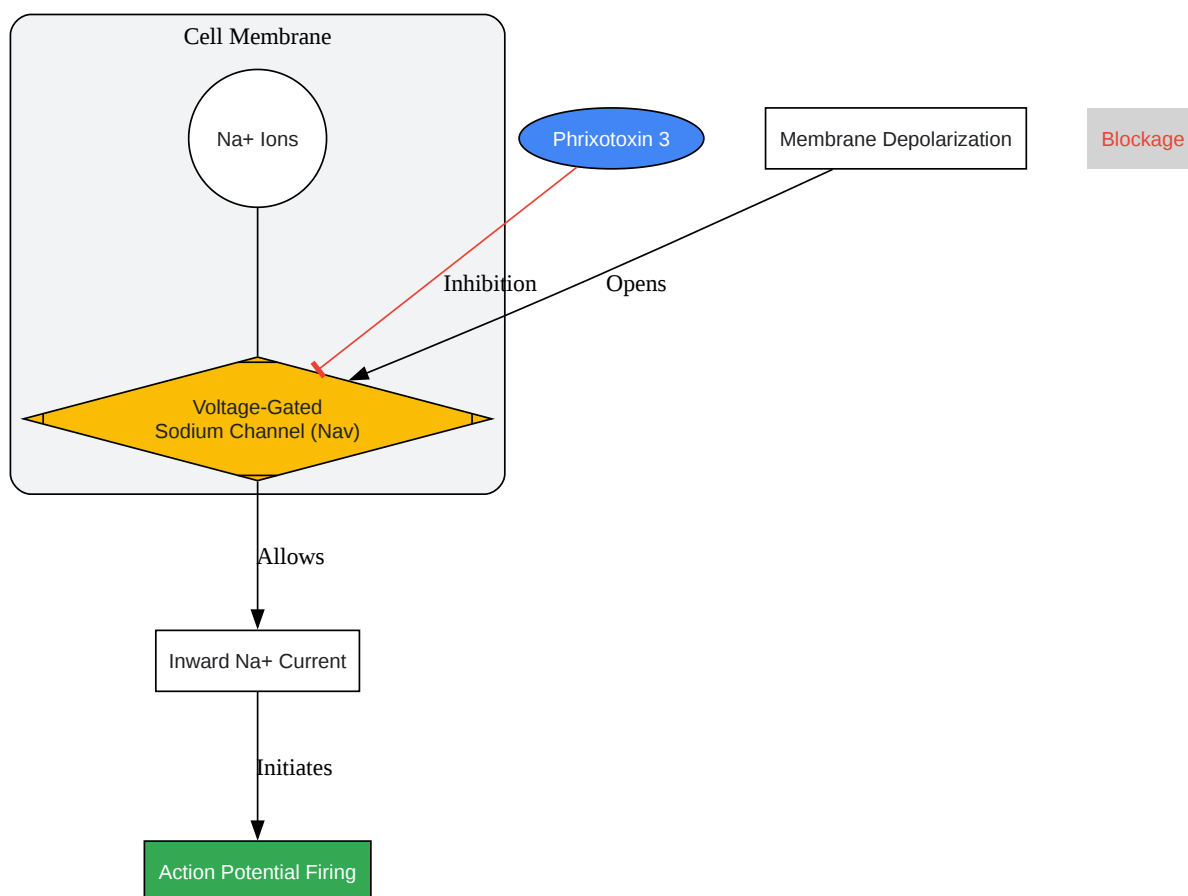
- Step A: Intermediate Dilution:
- Prepare an intermediate dilution from the 1 mM stock solution. For example, dilute 1 µL of the 1 mM stock into 99 µL of your assay buffer to create a 10 µM solution.
- Step B: Final Dilution:
- Now, use the 10 µM intermediate dilution to prepare the final 10 nM working solution.
- $V_1 = (10 \text{ nM} \times 1000 \text{ µL}) / 10,000 \text{ nM}$
- $V_1 = 1 \text{ µL}$
- Add 1 µL of the 10 µM intermediate solution to 999 µL of your assay buffer to achieve a final concentration of 10 nM in a total volume of 1 mL.

4. Use in Experiment:

- The freshly prepared working solution is now ready for use in your experimental setup. It is best practice to prepare working solutions fresh for each experiment.

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